molecular formula C9H9BrO5 B3046377 Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate CAS No. 123685-25-6

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate

Cat. No.: B3046377
CAS No.: 123685-25-6
M. Wt: 277.07 g/mol
InChI Key: BKWQKJNQARMXHL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is an organic compound with the molecular formula C9H9BrO5 It is a derivative of benzoic acid and features a bromine atom, two hydroxyl groups, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate typically involves the bromination of methyl 3,4-dihydroxy-5-methoxybenzoate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents such as sodium azide (NaN3) or thiourea in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of methyl 3,4-dihydroxy-5-methoxybenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s bromine atom and hydroxyl groups play a crucial role in its reactivity and biological activity. It can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3,4-dihydroxy-5-methoxybenzoate
  • Methyl 2-bromo-3,4-methylenedioxy-5-methoxybenzoate

Uniqueness

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is unique due to the presence of both bromine and hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties

Biological Activity

Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, a derivative of benzoic acid, features a unique structure characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group on the benzene ring. The combination of these functional groups contributes to its distinct chemical properties and biological effects.

Chemical Structure and Properties

  • Chemical Formula : C10H10BrO5
  • Molecular Weight : 293.09 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Hydroxyl groups (-OH)
    • Methoxy group (-OCH3)

The presence of these functional groups allows the compound to engage in various biochemical interactions, potentially influencing enzyme activity and receptor modulation.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit growth.
  • Antioxidant Properties : The compound has been investigated for its antioxidant capabilities, which help protect cells from oxidative stress by scavenging free radicals. This property is particularly significant in neuroprotection and may mitigate damage in neurodegenerative diseases.
  • Enzyme Modulation : The interaction of this compound with specific enzymes suggests potential therapeutic applications. The bromine atom and hydroxyl groups play crucial roles in modulating enzyme activity, which may lead to various physiological effects.

The mechanism of action for this compound involves its reactivity with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, leading to chromogenic responses that can be utilized in biochemical assays. Additionally, it may inhibit certain pathways by competing with natural substrates for enzyme binding sites.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AntioxidantScavenges free radicals; protects neuronal cells from oxidative damage
Enzyme InteractionModulates activity of specific enzymes; potential therapeutic applications

Research Example

In a study conducted on the antimicrobial properties of various substituted benzoates, this compound was shown to exhibit significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound could be a candidate for developing new antimicrobial agents .

Properties

IUPAC Name

methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO5/c1-14-5-3-4(9(13)15-2)6(10)8(12)7(5)11/h3,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWQKJNQARMXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)Br)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463494
Record name Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123685-25-6
Record name Methyl 2-bromo-3,4-dihydroxy-5-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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